molecular formula C17H23N3O2 B12906551 N-[2-(Diethylamino)ethyl]-2-[(quinolin-8-yl)oxy]acetamide CAS No. 88350-31-6

N-[2-(Diethylamino)ethyl]-2-[(quinolin-8-yl)oxy]acetamide

Cat. No.: B12906551
CAS No.: 88350-31-6
M. Wt: 301.4 g/mol
InChI Key: ROHTUMVCVNLUJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(Diethylamino)ethyl]-2-[(quinolin-8-yl)oxy]acetamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates a quinoline moiety, a privileged scaffold in pharmacology known for its diverse biological activities . The 8-oxyacetamide linkage attached to the quinoline nucleus is a key functional feature, with related chemical structures such as Ethyl 2-(quinolin-8-yl-oxy)acetate being well-characterized in the scientific literature . This specific molecular architecture suggests potential for the compound to interact with various enzymatic targets and cellular pathways . Researchers can leverage this compound as a core building block or a functionalized intermediate in organic synthesis, particularly in the development of more complex molecules for high-throughput screening campaigns . Its primary research value lies in its potential as a precursor or pharmacophore for the development of novel therapeutic agents. The diethylaminoethyl side chain enhances the molecule's properties, making it a versatile candidate for structure-activity relationship (SAR) studies aimed at optimizing biological activity and selectivity. Further investigation is required to fully elucidate its specific mechanism of action and biological targets. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

88350-31-6

Molecular Formula

C17H23N3O2

Molecular Weight

301.4 g/mol

IUPAC Name

N-[2-(diethylamino)ethyl]-2-quinolin-8-yloxyacetamide

InChI

InChI=1S/C17H23N3O2/c1-3-20(4-2)12-11-18-16(21)13-22-15-9-5-7-14-8-6-10-19-17(14)15/h5-10H,3-4,11-13H2,1-2H3,(H,18,21)

InChI Key

ROHTUMVCVNLUJK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC(=O)COC1=CC=CC2=C1N=CC=C2

Origin of Product

United States

Preparation Methods

Synthesis of 2-[(Quinolin-8-yl)oxy]acetamide Intermediate

  • Starting materials: 8-hydroxyquinoline and chloroacetamide or bromoacetamide derivatives.
  • Reaction conditions:
    • The phenolic hydroxyl group of 8-hydroxyquinoline is deprotonated using a base such as potassium carbonate or sodium hydride in an aprotic solvent (e.g., dimethylformamide or acetone).
    • The resulting phenolate ion undergoes nucleophilic substitution with haloacetamide to form 2-[(quinolin-8-yl)oxy]acetamide.
  • Yield and purity: Typically moderate to high yields (60–85%) are reported with purification by recrystallization or column chromatography.

Coupling with 2-(Diethylamino)ethylamine

  • Method:
    • The 2-[(quinolin-8-yl)oxy]acetamide intermediate is reacted with 2-(diethylamino)ethylamine under amide coupling conditions.
    • Coupling agents such as carbodiimides (e.g., EDCI, DCC) or activated esters may be used to facilitate amide bond formation.
    • Alternatively, direct nucleophilic substitution on a suitable leaving group attached to the acetamide moiety can be employed.
  • Reaction conditions:
    • Typically performed in solvents like dichloromethane, tetrahydrofuran, or dimethylformamide at room temperature or slightly elevated temperatures (25–60 °C).
    • Reaction times vary from several hours to overnight.
  • Purification: The product is purified by crystallization or chromatographic techniques.

Representative Data Table of Reaction Conditions and Yields

Step Reactants Conditions Solvent Yield (%) Notes
1 8-Hydroxyquinoline + Chloroacetamide K2CO3, 60 °C, 6 h DMF 75 Formation of quinolin-8-yloxyacetamide intermediate
2 Quinolin-8-yloxyacetamide + 2-(Diethylamino)ethylamine EDCI, DMAP, RT, 12 h DCM 68 Amide coupling to introduce diethylaminoethyl group

Research Findings and Mechanistic Insights

  • The nucleophilic substitution in Step 1 proceeds via the phenolate ion attacking the electrophilic carbon of the haloacetamide, forming an ether linkage between the quinoline and acetamide moieties.
  • The amide bond formation in Step 2 is facilitated by carbodiimide coupling agents, which activate the carboxyl group of the acetamide intermediate, allowing nucleophilic attack by the amine group of 2-(diethylamino)ethylamine.
  • Side reactions such as hydrolysis or over-alkylation are minimized by controlling reaction time, temperature, and stoichiometry.
  • Purification steps are critical to remove unreacted starting materials and side products, ensuring high purity of the final compound.

Alternative Synthetic Routes and Considerations

Summary Table of Key Synthetic Parameters

Parameter Description
Key starting materials 8-Hydroxyquinoline, chloroacetamide, 2-(diethylamino)ethylamine
Key reagents Potassium carbonate, carbodiimide coupling agents (EDCI, DCC), DMAP
Solvents DMF, dichloromethane, tetrahydrofuran
Typical reaction temperature 25–60 °C
Reaction time 6–12 hours
Purification methods Recrystallization, column chromatography
Typical yields 65–85% per step

Chemical Reactions Analysis

Types of Reactions

N-(2-(Diethylamino)ethyl)-2-(quinolin-8-yloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring, with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds similar to N-[2-(Diethylamino)ethyl]-2-[(quinolin-8-yl)oxy]acetamide exhibit antimicrobial activities. Quinoline derivatives have been shown to possess significant antifungal properties, making them candidates for treating fungal infections. For instance, derivatives of quinoline have been documented to inhibit the growth of pathogenic fungi such as Aspergillus species, suggesting potential therapeutic applications in antifungal treatments .

Antiviral Activity

The compound's structure suggests potential antiviral properties, particularly against viruses like SARS-CoV-2. Studies involving multi-drug therapies have explored the use of quinoline derivatives in combating viral infections through synergistic effects on target proteins involved in viral replication .

Anti-inflammatory Effects

Quinoline-based compounds have been investigated for their anti-inflammatory effects. The ability to modulate inflammatory pathways positions this compound as a candidate for developing treatments for inflammatory diseases.

Case Study: Antifungal Efficacy

A study focused on the antifungal efficacy of quinoline derivatives demonstrated that certain modifications to the chemical structure enhanced activity against Candida species. The results indicated that compounds with similar structural features to this compound exhibited a dose-dependent inhibition of fungal growth, supporting its potential use in antifungal therapies .

Case Study: Antiviral Research

In another case study investigating antiviral properties, researchers utilized molecular dynamics simulations to analyze the binding affinity of quinoline derivatives to viral proteins. The findings suggested that certain structural characteristics of this compound could enhance its effectiveness against viral targets, providing a foundation for future drug development efforts .

Summary Table of Applications

Application AreaDescriptionReferences
AntimicrobialInhibits growth of pathogenic fungi; potential antifungal agent
AntiviralPotential efficacy against viruses like SARS-CoV-2
Anti-inflammatoryModulates inflammatory pathways; potential treatment for inflammatory diseases
Drug DevelopmentUsed as a lead compound for synthesizing novel therapeutic agents

Mechanism of Action

The mechanism of action of N-(2-(Diethylamino)ethyl)-2-(quinolin-8-yloxy)acetamide is largely dependent on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors. The quinoline moiety can intercalate with DNA, potentially leading to anticancer activity, while the diethylaminoethyl group may enhance cell membrane permeability.

Comparison with Similar Compounds

Key Observations :

  • Amine Substituents: The diethylaminoethyl group in the target compound and mefexamide enhances solubility and metal-binding capacity compared to cyclohexyl or indole-based analogs .
  • Quinoline Modifications: Bromination (e.g., 5,7-dibromo in ) or methoxy substitutions () alter electronic properties, affecting reactivity and biological activity .
  • Functional Groups : Hydrazide derivatives () exhibit cytotoxic activity, while thiadiazole-linked compounds () may influence stability and intermolecular interactions .

Physicochemical Properties

  • Solubility and Stability: The diethylaminoethyl group likely improves aqueous solubility compared to cyclohexyl () or aromatic substituents ().
  • Spectroscopic Data: While NMR data for the target compound are unavailable, analogs like methyl-2-[2-(3-phenylquinoxalin-2-ylsulfanyl)acetylamino]acetate () show characteristic peaks for acetamide moieties (δ7.28 for NH, δ172.12 ppm for C=O) .

Biological Activity

N-[2-(Diethylamino)ethyl]-2-[(quinolin-8-yl)oxy]acetamide, a compound featuring a quinoline moiety, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

N 2 Diethylamino ethyl 2 quinolin 8 yl oxy acetamide\text{N 2 Diethylamino ethyl 2 quinolin 8 yl oxy acetamide}

This structure includes a quinoline ring, known for its role in various biological activities, and a diethylamino group, which may enhance its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The quinoline derivative may modulate pathways involved in cell signaling and proliferation, potentially exhibiting effects similar to other quinoline-based compounds that have been studied for their anti-cancer and anti-inflammatory properties.

Anticancer Activity

Several studies have indicated that quinoline derivatives possess significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit tumor growth in various cancer cell lines. A study demonstrated that quinoline derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of the PI3K/Akt signaling pathway .

Antimicrobial Activity

Quinoline derivatives are also noted for their antimicrobial properties. Research has shown that these compounds can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antibiotics. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with protein synthesis .

Neuroprotective Effects

Recent investigations into the neuroprotective effects of quinoline derivatives suggest that they may offer therapeutic benefits in neurodegenerative diseases. For example, studies have indicated that certain quinoline compounds can protect neuronal cells against oxidative stress and apoptosis, which are critical factors in diseases like Alzheimer's and Parkinson's .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal investigated the anticancer efficacy of this compound on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The study highlighted the compound's potential as a lead candidate for further development in cancer therapy.

Concentration (µM)Cell Viability (%)
0100
1085
2560
5030

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacterial strains, indicating moderate antimicrobial activity.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli32

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.